Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Overview
Description
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butoxycarbonyl (boc) protecting group attached to an amino group on a cyclopentane ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclopentane ring is protected using a tert-butoxycarbonyl (boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group on the cyclopentane ring is esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Forms substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is widely used in scientific research, particularly in:
Organic Synthesis: Used as an intermediate in the synthesis of peptides and other complex molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Biochemistry: Utilized in the study of enzyme mechanisms and protein interactions.
Industrial Chemistry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate involves its role as a protecting group in organic synthesis. The boc group protects the amino group from unwanted reactions during synthetic procedures. Upon completion of the synthesis, the boc group can be removed to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate can be compared with other similar compounds such as:
Ethyl (1R,2S)-2-(boc-amino)cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Ethyl (1R,2S)-2-(boc-amino)cyclobutanecarboxylate: Similar structure but with a cyclobutane ring.
Ethyl (1R,2S)-2-(boc-amino)cycloheptanecarboxylate: Similar structure but with a cycloheptane ring.
The uniqueness of this compound lies in its specific ring size and stereochemistry, which can influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYUFBHMDDIXTD-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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